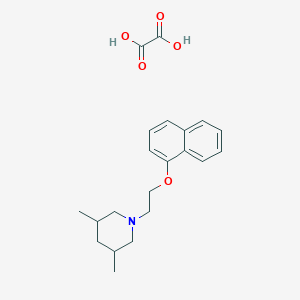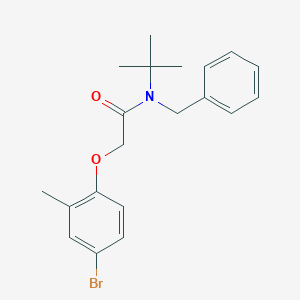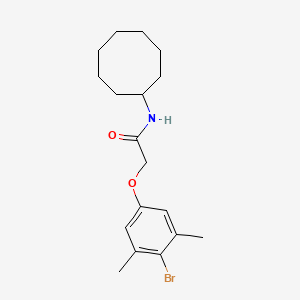![molecular formula C20H28N2O5 B4005310 1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]imidazole;oxalic acid](/img/structure/B4005310.png)
1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]imidazole;oxalic acid
Descripción general
Descripción
1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]imidazole;oxalic acid is a complex organic compound that combines the structural features of an imidazole ring and a phenoxy group with tert-butyl and methyl substituents
Aplicaciones Científicas De Investigación
1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]imidazole typically involves a multi-step process. One common route includes the following steps:
Preparation of 4-(4-Tert-butyl-2-methylphenoxy)butyl bromide: This intermediate can be synthesized by reacting 4-tert-butyl-2-methylphenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate.
Formation of 1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]imidazole: The bromide intermediate is then reacted with imidazole in the presence of a suitable solvent like dimethylformamide (DMF) and a base such as sodium hydride to yield the desired product.
Oxalic Acid Addition: Finally, the imidazole derivative is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]imidazole can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or otherwise substituted phenoxy derivatives.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]imidazole involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The phenoxy group may interact with hydrophobic regions of proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Tert-butyl-2-methylphenoxy)methylphenylboronic acid
- 2,4-Di-tert-butylphenol
- 2-tert-Butyl-4-methylphenol
Uniqueness
1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]imidazole is unique due to its combination of an imidazole ring and a phenoxy group with tert-butyl and methyl substituents. This structural combination imparts specific chemical and physical properties that are not found in the similar compounds listed above.
Propiedades
IUPAC Name |
1-[4-(4-tert-butyl-2-methylphenoxy)butyl]imidazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O.C2H2O4/c1-15-13-16(18(2,3)4)7-8-17(15)21-12-6-5-10-20-11-9-19-14-20;3-1(4)2(5)6/h7-9,11,13-14H,5-6,10,12H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZGRPUXSVBHGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCCCN2C=CN=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![allyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4005242.png)

![1-{3-[4-(benzyloxy)phenoxy]propyl}piperidine oxalate](/img/structure/B4005254.png)

![2-[3-(4-Methoxy-2-prop-2-enylphenoxy)propylamino]ethanol;oxalic acid](/img/structure/B4005270.png)
![4-[2-[2-(4-Methyl-2-nitrophenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4005271.png)
![4-[4-(4-Tert-butyl-2-methylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B4005276.png)


![1-[4-(3,4-Dichlorophenoxy)butyl]-4-methylpiperazine;oxalic acid](/img/structure/B4005305.png)

![1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]pyrrolidine;oxalic acid](/img/structure/B4005316.png)
![isopropyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4005319.png)
![1-[4-(2-sec-butylphenoxy)butyl]pyrrolidine](/img/structure/B4005325.png)
